molecular formula C13H16F2N2O2 B7562413 N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide

N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide

カタログ番号 B7562413
分子量: 270.27 g/mol
InChIキー: GUIUKTPDEUQTSY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide, also known as JNJ-40411813, is a novel and potent inhibitor of the protein kinase B (PKB/Akt) signaling pathway. This compound has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer and diabetes.

作用機序

N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide inhibits the activity of Akt, a serine/threonine kinase that plays a key role in regulating cell survival, proliferation, and metabolism. Akt is frequently dysregulated in cancer cells, leading to increased cell survival and resistance to chemotherapy and radiation therapy. Inhibition of Akt by N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide leads to decreased cell survival and increased sensitivity to chemotherapy and radiation therapy.
In diabetes, Akt is also involved in the regulation of glucose metabolism in adipose tissue and liver. Inhibition of Akt by N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide leads to increased glucose uptake and utilization, resulting in improved glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects:
N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide has been shown to have potent antitumor activity in preclinical models of cancer, including breast cancer, lung cancer, and pancreatic cancer. This compound inhibits the Akt signaling pathway, leading to decreased cell survival and increased sensitivity to chemotherapy and radiation therapy. N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide has also been shown to sensitize cancer cells to immune checkpoint inhibitors, making it a promising candidate for combination therapy.
In animal models of type 2 diabetes, N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide has been shown to improve glucose tolerance and insulin sensitivity. This effect is thought to be mediated by the inhibition of Akt signaling in adipose tissue and liver, leading to increased glucose uptake and utilization.

実験室実験の利点と制限

N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide is a potent and selective inhibitor of Akt, making it a valuable tool for studying the role of Akt in various biological processes. However, like all small molecule inhibitors, N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide has limitations in terms of specificity and off-target effects. Careful dose-response studies and control experiments are necessary to ensure that the observed effects are due to Akt inhibition and not off-target effects.
List of

将来の方向性

1. Combination therapy with N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide and immune checkpoint inhibitors in cancer treatment.
2. Investigation of the role of Akt inhibition in metabolic diseases other than diabetes, such as obesity and metabolic syndrome.
3. Development of more potent and selective Akt inhibitors based on the structure of N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide.
4. Investigation of the effects of N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide on other signaling pathways and cellular processes.
5. Clinical trials of N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide in cancer and diabetes patients to evaluate its safety and efficacy.

合成法

The synthesis of N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide involves a multistep process, starting with the reaction of 2,6-difluoroanisole with n-butyllithium to produce the corresponding lithiated intermediate. This intermediate is then reacted with 1,3-dimethyl-2-nitrobenzene to form the key intermediate, which is subsequently reduced to the corresponding amine. The final step involves the reaction of the amine with pyrrolidine-1-carboxylic acid to produce N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide.

科学的研究の応用

N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide has been extensively studied in preclinical models of cancer, diabetes, and other diseases. In cancer research, this compound has shown potent antitumor activity by inhibiting the Akt signaling pathway, which is frequently dysregulated in cancer cells. N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
In diabetes research, N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. This effect is thought to be mediated by the inhibition of Akt signaling in adipose tissue and liver, leading to increased glucose uptake and utilization.

特性

IUPAC Name

N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O2/c1-9-5-4-6-10(19-12(14)15)11(9)16-13(18)17-7-2-3-8-17/h4-6,12H,2-3,7-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIUKTPDEUQTSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(F)F)NC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。